molecular formula C8H5Br2F B1354204 1-(2,2-Dibromovinyl)-4-fluorobenzene CAS No. 159957-00-3

1-(2,2-Dibromovinyl)-4-fluorobenzene

Cat. No.: B1354204
CAS No.: 159957-00-3
M. Wt: 279.93 g/mol
InChI Key: VYVSCVFABZOIEF-UHFFFAOYSA-N
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Description

1-(2,2-Dibromovinyl)-4-fluorobenzene is a useful research compound. Its molecular formula is C8H5Br2F and its molecular weight is 279.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2,2-dibromoethenyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2F/c9-8(10)5-6-1-3-7(11)4-2-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVSCVFABZOIEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466637
Record name 1-(2,2-dibromovinyl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159957-00-3
Record name 1-(2,2-dibromovinyl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Applications of 1-(2,2-Dibromovinyl)-4-fluorobenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorinated Linchpin

In the landscape of modern medicinal chemistry, 1-(2,2-Dibromovinyl)-4-fluorobenzene serves as a critical "linchpin" intermediate. It bridges the gap between simple aromatic aldehydes and complex, fluorinated scaffolds essential for drug discovery. Its value lies in its gem-dibromoalkene moiety, which functions as a masked alkyne and a platform for divergent, stereoselective cross-coupling reactions.

This guide details the synthesis, mechanistic underpinnings, and applications of this molecule, moving beyond standard textbook descriptions to provide field-tested protocols for high-value transformations.

Part 1: Chemical Profile & Core Synthesis

The Molecule[1][2]
  • IUPAC Name: this compound

  • Role: Electrophilic building block; precursor to terminal alkynes; substrate for Pd-catalyzed cross-coupling.

  • Key Feature: The C(sp²)–F bond at the para-position is metabolically stable and modulates lipophilicity (LogP), making it a bioisostere for para-hydrogen or para-methoxy groups in drug design.

Synthesis via Corey-Fuchs Reaction (Step 1)

The most robust route to this molecule is the first step of the Corey-Fuchs reaction , converting 4-fluorobenzaldehyde into the gem-dibromoalkene.

Protocol 1: Generation of this compound

Objective: Synthesis of the title compound from 4-fluorobenzaldehyde.

  • Reagents: Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃), Zinc dust (optional but recommended for yield improvement), Dichloromethane (DCM).

  • Stoichiometry: Aldehyde (1.0 equiv), CBr₄ (1.5 equiv), PPh₃ (3.0 equiv).

Step-by-Step Methodology:

  • Preparation of Ylide: In a flame-dried round-bottom flask under Argon, dissolve CBr₄ (1.5 equiv) in anhydrous DCM (0.5 M concentration relative to aldehyde). Cool to 0°C.[1]

  • Phosphine Addition: Add PPh₃ (3.0 equiv) portion-wise. The solution will turn yellow/orange, indicating the formation of the dibromomethylene triphenylphosphorane ylide. Stir for 20 minutes at 0°C.

    • Expert Insight: If using Zn dust (1.5 equiv), add it here to scavenge bromine byproducts, preventing side reactions and facilitating workup.

  • Substrate Addition: Add 4-fluorobenzaldehyde (1.0 equiv) dropwise as a solution in minimal DCM.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (hexane/EtOAc 9:1). The aldehyde spot should disappear.

  • Workup: Quench with saturated NH₄Cl. Extract with DCM. The major byproduct is triphenylphosphine oxide (TPPO).

  • Purification: TPPO is difficult to remove. Precipitate the bulk of TPPO by adding cold hexanes to the concentrated crude oil and filtering. Purify the filtrate via silica gel flash chromatography (100% Hexanes).

Part 2: The Primary Transformation (Alkyne Synthesis)

The most frequent application of this compound is its conversion to 1-ethynyl-4-fluorobenzene (a terminal alkyne). This proceeds via the Fritsch-Buttenberg-Wiechell (FBW) rearrangement mechanism upon treatment with n-butyllithium.[2]

Mechanistic Pathway

Understanding the mechanism is vital for troubleshooting. The reaction does not proceed via simple E2 elimination.

  • Lithium-Halogen Exchange: n-BuLi exchanges with the trans-bromine (relative to the aryl group) to form a lithium carbenoid intermediate.

  • α-Elimination: Loss of LiBr generates a vinyl carbene.

  • 1,2-Migration: The aryl group migrates to the terminal carbon, restoring the triple bond.

FBW_Mechanism cluster_0 Step 1: Li-Halogen Exchange cluster_1 Step 2: Rearrangement Start gem-Dibromoalkene Li_Int Lithium Carbenoid (Intermediate) Start->Li_Int + n-BuLi (-78°C) Carbene Vinyl Carbene (Transient) Li_Int->Carbene - LiBr Alkyne Lithium Acetylide Carbene->Alkyne 1,2-Aryl Shift Final 1-Ethynyl-4-fluorobenzene (Terminal Alkyne) Alkyne->Final + H2O (Quench)

Figure 1: Mechanistic pathway of the Fritsch-Buttenberg-Wiechell rearrangement converting the dibromoalkene to a terminal alkyne.

Protocol 2: Synthesis of 1-Ethynyl-4-fluorobenzene

Objective: Conversion of this compound to the terminal alkyne.

  • Reagents: n-Butyllithium (2.5 M in hexanes), Anhydrous THF.

  • Stoichiometry: Dibromoalkene (1.0 equiv), n-BuLi (2.1 equiv).

Step-by-Step Methodology:

  • Setup: Flame-dry a flask and purge with Argon. Dissolve this compound in anhydrous THF (0.2 M).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). This is critical to stabilize the lithium carbenoid and prevent polymerization.

  • Lithiation: Add n-BuLi (2.1 equiv) dropwise over 15 minutes.

    • Observation: The solution often turns a deep color (yellow/brown) due to the formation of the acetylide anion.

  • Rearrangement: Stir at -78°C for 1 hour, then allow the reaction to warm to 0°C over 30 minutes. The rearrangement usually occurs during this warming phase.

  • Quench:

    • Option A (Terminal Alkyne): Quench with saturated aqueous NH₄Cl.

    • Option B (Internal Alkyne): Add an electrophile (e.g., MeI, TMSCl) at 0°C before aqueous workup to trap the acetylide.

  • Workup: Extract with Et₂O or Hexanes. Wash with brine, dry over MgSO₄, and concentrate.

Part 3: Advanced Application (Stereoselective Coupling)

Beyond simple alkyne synthesis, this compound is a scaffold for iterative cross-coupling . The two bromine atoms are chemically non-equivalent due to their steric relationship with the aryl ring (one is cis, one is trans).

Divergent Synthesis Strategy

Palladium-catalyzed coupling (Suzuki-Miyaura, Stille, Negishi) can be controlled to replace just one bromine atom, typically the trans-bromide (sterically more accessible and electronically favored), yielding a (Z)-α-bromoalkene .

Divergent_Synthesis cluster_pathA Path A: Alkyne Synthesis cluster_pathB Path B: Stereoselective Coupling Center 1-(2,2-Dibromovinyl)- 4-fluorobenzene TermAlkyne Terminal Alkyne (via FBW) Center->TermAlkyne n-BuLi (2.0 eq) -78°C MonoCoupled (Z)-1-Bromo-1-aryl-2-(4-fluorophenyl)ethene Center->MonoCoupled Pd(PPh3)4, R-B(OH)2 (1.0 eq) Suzuki Coupling TriSub Trisubstituted Alkene (Stereodefined) MonoCoupled->TriSub Pd Catalyst, R'-B(OH)2 Second Coupling

Figure 2: Divergent synthetic workflows. Path B demonstrates the utility of the molecule in generating defined trisubstituted alkenes.

Protocol 3: Stereoselective Mono-Arylation (Suzuki Coupling)

Objective: Synthesis of (Z)-1-bromo-1-aryl-2-(4-fluorophenyl)ethene.

  • Reagents: Arylboronic acid (1.05 equiv), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 equiv), Toluene/Ethanol/Water (4:1:1).

  • Key Insight: The trans-bromide reacts significantly faster than the cis-bromide.

Methodology:

  • Degas the solvent mixture (Toluene/EtOH/H₂O) thoroughly with Argon for 30 minutes.

  • Add this compound (1.0 equiv), Arylboronic acid (1.05 equiv), and Na₂CO₃.

  • Add Pd(PPh₃)₄ last.

  • Heat to 60°C (Do not reflux vigorously, as higher temps promote bis-coupling).

  • Monitor closely by HPLC or GC. Stop immediately upon consumption of starting material.

  • The product retains one bromine atom, available for a second coupling reaction to create a trisubstituted alkene with high stereofidelity.

Part 4: Data Summary & References

Comparison of Transformation Conditions
TransformationReagent SystemKey IntermediatePrimary Outcome
Corey-Fuchs (Step 1) CBr₄ / PPh₃ / ZnPhosphorous Ylidegem-Dibromoalkene formation
Alkyne Synthesis n-BuLi (2.1 eq), -78°CLithium CarbenoidTerminal Alkyne (FBW Rearrangement)
Mono-Coupling Pd(0) / Boronic Acid (1 eq)Oxidative Addition Complex(Z)-α-Bromoalkene (Trisubstituted precursor)
Bis-Coupling Pd(0) / Boronic Acid (>2 eq)Bis-palladated species1,1-Diarylalkene
References
  • Corey, E. J., & Fuchs, P. L. (1972). A synthetic method for the conversion of aldehydes to acetylenes. Tetrahedron Letters, 13(36), 3769–3772.

  • Fritsch, P. (1894). Ueber die Darstellung von Diphenylacetaldehyd und eine neue Synthese von Tolanderivaten.[3] Justus Liebigs Annalen der Chemie, 279(3), 319–323.[3][4]

  • Shen, W., & Wang, L. (1999). The Stille Reaction of 1,1-Dibromo-1-alkenes: Preparation of Trisubstituted Alkenes and Internal Alkynes. The Journal of Organic Chemistry, 64(24), 8873–8879.

  • Wang, C., Tobrman, T., Xu, Z., & Negishi, E. (2009). Highly Regio- and Stereoselective Synthesis of (Z)-Trisubstituted Alkenes via Propyne Bromoboration and Tandem Pd-Catalyzed Cross-Coupling.[5] Organic Letters, 11(18), 4092–4095.

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

Sources

Strategic Synthesis of Fluorinated Terminal Alkynes: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process development scientists. It prioritizes actionable synthetic strategies over generic reviews.

Executive Summary: The Fluorine Effect in Alkyne Scaffolds

Terminal alkynes are pivotal "click-ready" handles in drug discovery, but their fluorinated counterparts offer distinct bioisosteric advantages. Introducing fluorine at or near the alkyne terminus fundamentally alters the physicochemical profile of the scaffold:

  • pKa Modulation: The terminal proton of a standard alkyne (

    
    ) becomes significantly more acidic in perfluoroalkyl alkynes (e.g., 
    
    
    
    ,
    
    
    ), enhancing hydrogen-bond donating capability.
  • Metabolic Blocking: Propargylic fluorination (

    
    ) blocks P450-mediated oxidation at the propargylic position, a common metabolic soft spot.
    
  • Bioisosterism: The trifluoromethyl group (

    
    ) is a steric mimic of the isopropyl group but with inverted electronics, often improving lipophilicity (
    
    
    
    ) and membrane permeability.

This guide details the three most robust synthetic pathways to access these building blocks, focusing on Fluoroalkyl Alkynes and Gem-difluoropropargyl scaffolds.

Decision Matrix: Selecting the Synthetic Route

Before initiating synthesis, select the pathway based on your starting material and target motif.

SyntheticStrategy Start Target Molecule Target1 Trifluoromethyl Alkyne (R-C≡C-CF3) Start->Target1 Target2 Gem-difluoropropargyl (R-CF2-C≡CH) Start->Target2 Route1 Electrophilic Trifluoromethylation Target1->Route1 Existing Alkyne Route2 Modified Corey-Fuchs (from Aldehyde) Target1->Route2 From CF3-CHO Route3 Deoxyfluorination (DAST/Deoxo-Fluor) Target2->Route3 From Propargyl Ketone Route4 Seyferth-Gilbert (Bestmann-Ohira) Target2->Route4 From Alpha-Fluoro Aldehyde Reagent1 Togni/Umemoto Reagents Route1->Reagent1 Reagent2 CBr4 / PPh3 Route2->Reagent2 Reagent3 DAST / SbCl3 Route3->Reagent3

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on target scaffold and available starting materials.

Protocol A: Synthesis of Trifluoromethyl Alkynes (The "Gas" Problem)

Challenge: 3,3,3-Trifluoropropyne (


) is a gas (bp 

) and difficult to handle. Solution: Synthesize and handle the Silylated Surrogate (

), which is a liquid, or generate the lithiated species in situ.
The Modified Corey-Fuchs Protocol

This method is preferred for generating the alkyne functionality de novo from trifluoroacetaldehyde (often used as the ethyl hemiacetal).

Reagents:

  • Trifluoroacetaldehyde ethyl hemiacetal

  • Triphenylphosphine (

    
    )[1]
    
  • Carbon tetrabromide (

    
    )
    
  • n-Butyllithium (

    
    )
    
  • Chlorotrimethylsilane (

    
    )
    

Step-by-Step Methodology:

  • Gem-Dibromoalkene Formation:

    • Dissolve

      
       (4.0 eq) in 
      
      
      
      at
      
      
      . Add
      
      
      (2.0 eq) and stir for 30 mins to form the ylide.
    • Add Trifluoroacetaldehyde ethyl hemiacetal (1.0 eq).

    • Critical Note: The reaction is exothermic.[2] Maintain temperature

      
       to prevent polymerization.
      
    • Reflux for 2-4 hours. Isolate the 1,1-dibromo-3,3,3-trifluoropropene via distillation or silica plug.

  • Fritsch-Buttenberg-Wiechell Rearrangement:

    • Dissolve the dibromoalkene in anhydrous THF at

      
      .
      
    • Add

      
       (2.2 eq) dropwise. The mechanism involves Lithium-Halogen exchange followed by 
      
      
      
      -elimination to a carbene, which rearranges to the alkyne lithiate (
      
      
      ).
    • Trapping: Do not quench with water (yields the gas). Quench with

      
       (1.2 eq) at 
      
      
      
      and warm to room temperature.
  • Result: 1-Trimethylsilyl-3,3,3-trifluoropropyne (Liquid, bp

    
    ). This building block is stable and can be desilylated in situ with TBAF during the final coupling reaction.
    

Protocol B: Gem-Difluoropropargyl Synthesis (Deoxyfluorination)

For scaffolds requiring a


 motif, the most direct route is the deoxyfluorination of propargyl ketones.

Reagents:

  • Propargyl Ketone (

    
    )
    
  • Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST

  • Catalyst:

    
     (Antimony trichloride) or HF-pyridine
    

Mechanism & Causality: Standard DAST fluorination often fails on electron-deficient propargyl ketones due to the slow formation of the carbocation intermediate. The addition of Lewis acids like


 activates the C-F bond in the DAST intermediate, facilitating the nucleophilic attack of the second fluoride ion.

Protocol:

  • Setup: In a Teflon or HDPE vessel (glass is etched by HF byproducts), dissolve the propargyl ketone (1.0 eq) in anhydrous

    
    .
    
  • Activation: Add Deoxo-Fluor (2.5 eq) dropwise at

    
    .
    
  • Catalysis: Add catalytic

    
     (5 mol%).
    
  • Reaction: Allow to warm to RT and stir for 16h.

    • Monitoring: Use

      
       NMR.[3] Look for the disappearance of the S-F signal and appearance of a triplet (or dd) around -80 to -100 ppm (
      
      
      
      ).
  • Quench: Pour slowly into saturated

    
    . Caution:  Vigorous 
    
    
    
    evolution.

Protocol C: The Seyferth-Gilbert Homologation (Bestmann-Ohira)

This is the "Gold Standard" for converting fluorinated aldehydes into terminal alkynes under mild conditions, avoiding the strong bases of Corey-Fuchs that might degrade sensitive fluorinated motifs.

Mechanism Visualization

SGH_Mechanism Step1 Bestmann-Ohira Reagent (Dimethyl 1-diazo-2-oxopropylphosphonate) Step2 Base (K2CO3/MeOH) Cleaves Acetyl Group Step1->Step2 Step3 Seyferth-Gilbert Anion (Diazomethylphosphonate anion) Step2->Step3 Step4 Attack on R-CF2-CHO (Fluorinated Aldehyde) Step3->Step4 Step5 Oxaphosphetane Intermediate Step4->Step5 Step6 Diazoalkene Intermediate Step5->Step6 - (MeO)2PO2- Step7 Vinylidene Carbene (Loss of N2) Step6->Step7 - N2 Step8 1,2-Migration (H-shift) Step7->Step8 Product Terminal Alkyne (R-CF2-C≡CH) Step8->Product

Figure 2: Mechanistic pathway of the Seyferth-Gilbert Homologation using the Bestmann-Ohira reagent.

Protocol:

  • Reagent Preparation: The Bestmann-Ohira reagent (BOR) is commercially available or synthesized from dimethyl (2-oxopropyl)phosphonate and tosyl azide.

  • Reaction:

    • Suspend

      
       (2.0 eq) in dry Methanol.
      
    • Add the fluorinated aldehyde (

      
      ) (1.0 eq).
      
    • Add BOR (1.2 eq) dissolved in MeOH dropwise at

      
      .
      
  • Causality: The Methanol/Carbonate system generates the reactive diazomethylphosphonate anion in situ by cleaving the acetyl group from BOR. This "soft" generation prevents aldol condensation side-reactions common with fluorinated aldehydes.

  • Workup: Dilute with ether, wash with brine. No acidic workup is required, preserving acid-sensitive groups.

Comparative Data: Reagent Selection

MethodSubstrate ScopeKey AdvantageKey Limitation
Corey-Fuchs AldehydesRobust, scalableRequires strong base (

); 2 steps.
Seyferth-Gilbert Aldehydes/KetonesMild conditions (

); 1 step
Reagent cost; requires diazo handling.
Deoxyfluorination Propargyl KetonesDirect access to

Reagent toxicity (DAST); requires ketone precursor.
Ruppert-Prakash Esters/AmidesAccess to

ketones (precursor)
Does not make alkyne directly; requires subsequent olefination.

References

  • Seyferth-Gilbert Homologation Mechanism: Gilbert, J. C., & Weerasooriya, U. (1982). Elaboration of Aldehydes and Ketones to Alkynes: Improved Methodology. Journal of Organic Chemistry.

  • Bestmann-Ohira Modification: Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996). An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes. Synlett.

  • Corey-Fuchs Reaction: Corey, E. J., & Fuchs, P. L. (1972). A Synthetic Method for the Conversion of Aldehydes to Acetylenes. Tetrahedron Letters.

  • Deoxyfluorination (DAST): Singh, R. P., & Shreve, J. M. (2002). Nucleophilic Fluorination with (Diethylamino)sulfur Trifluoride (DAST). Synthesis.

  • Trifluoromethylation Reviews: Ma, J. A., & Cahard, D. (2004). Update on Trifluoromethylation with Nucleophilic Trifluoromethylating Agents. Chemical Reviews.

Sources

Methodological & Application

Application Note: Synthesis of 1-(2,2-Dibromovinyl)-4-fluorobenzene via Ramirez Olefination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the robust synthesis of 1-(2,2-dibromovinyl)-4-fluorobenzene , a critical intermediate for accessing terminal aryl alkynes via the Corey-Fuchs protocol or for use in Pd-catalyzed cross-couplings (e.g., Sonogashira, Suzuki).

While the general Corey-Fuchs reaction is well-documented, this protocol addresses the specific challenges of Triphenylphosphine oxide (


) removal  and stoichiometric control  required for high-purity isolation. We utilize the Ramirez Olefination  method using Carbon Tetrabromide (

) and Triphenylphosphine (

) in Dichloromethane (DCM), incorporating an optimized workup strategy that minimizes chromatographic difficulty.

Key Advantages of this Protocol:

  • High Yield: Typically >85% isolated yield.

  • Purification Efficiency: Includes a specific "Hexane Trituration" step to bulk-remove

    
     prior to chromatography.
    
  • Scalability: Suitable for gram-scale synthesis.[1]

Mechanistic Insight & Reaction Design

The formation of the gem-dibromoalkene proceeds through the in-situ generation of the active ylide, dibromomethylene triphenylphosphorane (


).
The "Dual-Role" of Triphenylphosphine

A common misconception is that


 acts solely as a nucleophile. In this reaction, it serves two distinct roles, necessitating a 4:2:1 stoichiometry  (

:

:Aldehyde):
  • Ylide Formation: Two equivalents of

    
     react with one equivalent of 
    
    
    
    . The first equivalent attacks
    
    
    to form a bromophosphonium salt. The second equivalent acts as a halogenophilic reducing agent (debromination), generating the ylide and dibromotriphenylphosphorane (
    
    
    ).
  • Wittig Olefination: The generated ylide undergoes a [2+2] cycloaddition with the aldehyde to form an oxaphosphetane, which collapses to yield the gem-dibromoalkene and

    
    .
    
Reaction Pathway Diagram

RamirezMechanism Reagents 2 PPh3 + CBr4 Inter1 [Ph3P-CBr3]+ Br- Reagents->Inter1 Nucleophilic Attack Ylide Ph3P=CBr2 (Active Ylide) Inter1->Ylide + PPh3 (Debromination) Byproduct1 Ph3PBr2 Inter1->Byproduct1 Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane + Aldehyde Aldehyde 4-Fluorobenzaldehyde Aldehyde->Oxaphosphetane Product 1-(2,2-Dibromovinyl)- 4-fluorobenzene Oxaphosphetane->Product Elimination Waste OPPh3 Oxaphosphetane->Waste

Figure 1: Mechanistic pathway of the Ramirez Olefination showing the generation of the active ylide and subsequent Wittig-type reaction.

Critical Parameters & Optimization

Stoichiometry Table

The following ratios are critical for full conversion. Under-dosing


 is the most common cause of stalled reactions.
ComponentEquiv.RoleNotes
4-Fluorobenzaldehyde 1.0Limiting ReagentSubstrate

2.0Ylide PrecursorExcess ensures rapid kinetics.

4.0Reagent & Reductant2 equiv required per 1 equiv

.
DCM 0.2 MSolventMaintains solubility of the ylide.
Solvent Selection[2][3][4]
  • Dichloromethane (DCM): Recommended. Excellent solubility for

    
     and the aldehyde. Allows the reaction to be run at 
    
    
    
    .[2][3]
  • THF: Acceptable, but

    
     is more soluble in THF, making workup slightly more difficult.
    
  • Acetonitrile: Not recommended due to potential side reactions with the halogenated phosphorus species.

Detailed Experimental Protocol

Materials
  • 4-Fluorobenzaldehyde (CAS: 459-57-4)

  • Carbon Tetrabromide (

    
    ) (CAS: 558-13-4) [Hepatotoxic - Handle in Fume Hood] [4]
    
  • Triphenylphosphine (

    
    ) (CAS: 603-35-0)
    
  • Dichloromethane (Anhydrous)

  • Hexanes/Pentane (for workup)[5][3][6]

Step-by-Step Procedure

Step 1: Reagent Preparation

  • Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Charge the flask with

    
     (6.63 g, 20.0 mmol, 2.0 equiv) .
    
  • Add DCM (40 mL) and cool the solution to

    
      using an ice/water bath.
    

Step 2: Ylide Formation 4. Dissolve


 (10.49 g, 40.0 mmol, 4.0 equiv)  in DCM (20 mL)  in a separate vessel.
5.  Add the 

solution dropwise to the cold

solution over 15–20 minutes.
  • Observation: The solution will turn a deep yellow/orange color, indicating the formation of the ylide (
    
    
    ).
  • Note: Maintain temperature
    
    
    to prevent decomposition. Stir for 10 minutes after addition.

Step 3: Substrate Addition 6. Add 4-fluorobenzaldehyde (1.24 g, 1.07 mL, 10.0 mmol, 1.0 equiv) dropwise (neat or dissolved in minimal DCM). 7. Allow the reaction to stir at


 for 30 minutes, then remove the ice bath and warm to Room Temperature (RT).
8.  Stir at RT for 1–2 hours.
  • Monitoring: Check TLC (Hexanes/EtOAc 9:1). Product (
    
    
    ) is less polar than the aldehyde.

Step 4: Workup (The "Shenvi" Modification) Standard aqueous workup often leads to emulsions due to


. This method avoids that.
9.  Quench:  Add saturated aqueous 

(20 mL) to neutralize any acidic byproducts. Stir vigorously for 5 minutes. 10. Extraction: Separate layers. Extract aqueous layer with DCM (

). 11. Concentration: Combine organics, dry over

, filter, and concentrate to roughly 10% of the original volume (do not dry completely). 12. Precipitation (Critical): Add Pentane or Hexane (100 mL) to the concentrated residue while stirring rapidly.
  • Result: A white solid (
    
    
    ) will precipitate immediately.
  • Filtration: Filter the suspension through a sintered glass funnel or a pad of Celite. Wash the solid cake with cold hexanes.
  • Final Purification: Concentrate the filtrate. The resulting oil is usually
    
    
    pure. If necessary, purify via a short silica plug eluting with 100% Hexanes.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion Moisture in solventEnsure DCM is anhydrous; the ylide is water-sensitive.
Dark/Black Reaction Temperature too highKeep reaction at

during

addition.
Sticky Solid in Flask Polymerized

Use the Pentane precipitation method (Step 12). Do not rely solely on column chromatography.[7]
Product Instability Acidic residuesEnsure

wash is thorough; dibromoalkenes can degrade in acidic media.
Workflow Diagram

Workflow Start Start: 0°C, Anhydrous DCM Step1 Add CBr4 + PPh3 (Generate Ylide) Start->Step1 Step2 Add 4-Fluorobenzaldehyde Step1->Step2 Decision TLC Check (Complete?) Step2->Decision Decision->Step2 No (Wait) Workup Quench (NaHCO3) & Concentrate Decision->Workup Yes Precip Add Pentane (Precipitate OPPh3) Workup->Precip Filter Filter & Evaporate Precip->Filter

Figure 2: Operational workflow emphasizing the critical precipitation step for purification.

Safety & Compliance (E-E-A-T)

  • Carbon Tetrabromide (

    
    ): 
    
    • Hazard: Highly hepatotoxic (liver damage) and causes serious eye damage.[8] It is also a marine pollutant.[9]

    • Control: Weigh and handle exclusively in a certified chemical fume hood. Wear double nitrile gloves.

  • Triphenylphosphine (

    
    ): 
    
    • Hazard: Sensitizer and potentially neurotoxic in large quantities.

  • Waste Disposal: All halogenated waste (DCM,

    
     residues) must be segregated into "Halogenated Organic Waste" streams. Do not mix with general organic solvents.
    

References

  • Corey, E. J.; Fuchs, P. L. "A Synthetic Method for the Conversion of Aldehydes to Acetylenes."[10] Tetrahedron Letters, 1972 , 13, 3769–3772.

  • Ramirez, F.; Desai, N. B.; McKelvie, N. "A New Synthesis of 1,1-Dibromoolefins via Phosphine-Dibromomethylenes."[10] Journal of the American Chemical Society, 1962 , 84, 1745–1747.

  • Grandjean, D.; Pale, P.; Chuche, J. "An Improved Procedure for the Preparation of 1,1-Dibromoalkenes." Tetrahedron Letters, 1994 , 35, 3529–3530.

  • Organic Chemistry Portal. "Corey-Fuchs Reaction." (Accessed 2023).

  • Shenvi Lab (Scripps Research). "Workup Tips: Reactions with Triphenylphosphine Oxide." (Accessed 2023).

Sources

Strategic Synthesis of Fluorinated Alkynes via Fritsch-Buttenberg-Wiechell (FBW) Rearrangement

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

The Fritsch-Buttenberg-Wiechell (FBW) rearrangement is a powerful, base-mediated transformation of 1,1-dihaloalkenes into alkynes via a carbenoid intermediate.[1] While historically utilized for diarylalkyne synthesis, modern drug discovery has repurposed the FBW reaction for the precision installation of fluorinated motifs (e.g., trifluoromethylalkynes) and the construction of unstable polyyne scaffolds .

This guide details the operational protocols for applying FBW to fluorinated substrates. It addresses the specific challenges of carbenoid stability in electron-deficient systems and provides a validated workflow for synthesizing


-substituted internal alkynes and fluorine-capped polyynes.

Mechanistic Architecture

The success of the FBW rearrangement relies on the controlled generation of a vinylidene carbenoid . In fluorinated systems, the inductive effect of fluorine atoms significantly alters the stability and electrophilicity of this intermediate.

Core Pathway
  • Lithium-Halogen Exchange: Rapid exchange at -78°C generates a 1-halo-1-lithioalkene.

  • 
    -Elimination:  Loss of LiBr yields the high-energy vinylidene carbenoid.
    
  • 1,2-Migration: The group trans to the halogen (typically) migrates to the terminal carbon, forming the triple bond.

FBW_Mechanism Substrate 1,1-Dibromo-2-fluoroalkyl-alkene (Precursor) Li_Int 1-Bromo-1-lithio Intermediate (Temp < -70°C) Substrate->Li_Int n-BuLi (1-2 equiv) Li-Br Exchange Carbenoid Vinylidene Carbenoid (Free Carbene Character) Li_Int->Carbenoid -LiBr (α-Elimination) TS Transition State (1,2-Migration) Carbenoid->TS Migration of Rf/Ar Product Fluorinated Alkyne (Target) TS->Product Triple Bond Formation

Figure 1: Mechanistic pathway of the FBW rearrangement. The stability of the carbenoid (red) is the rate-determining factor in fluorinated substrates.

Critical Experimental Parameters

The "Fluorine Effect" on Carbenoids

Fluorine substituents (e.g.,


) on the alkene backbone exert strong electron-withdrawing effects.
  • Impact: Destabilizes the carbenoid intermediate, making it prone to side reactions like C-H insertion or polymerization if the temperature is raised too quickly.

  • Control: Reactions involving

    
    -substituted precursors must be initiated at -78°C  and warmed slowly.
    
Solvent Systems
  • Hexanes/Toluene (Non-polar): Preferred for unstable polyynes. Promotes tight ion pairing, slowing the elimination rate and allowing controlled rearrangement.

  • THF/Ether (Polar): Accelerates Li-halogen exchange but can promote aggregation. Essential for solubility of aryl-fluorinated substrates but requires strict temperature control to prevent protonation by solvent breakdown.

Protocol A: Synthesis of Trifluoromethylated Internal Alkynes

Target: Synthesis of 1-aryl-3,3,3-trifluoropropynes (


).
Rationale:  The 

group is a critical bioisostere in medicinal chemistry. Direct electrophilic trifluoromethylation of alkynes is difficult; FBW offers a nucleophilic alternative via rearrangement.
Reagents & Materials
  • Substrate: 2-Aryl-1,1-dibromo-3,3,3-trifluoropropene (prepared via Wittig reaction of trifluoroacetyl aromatics).

  • Base:

    
    -Butyllithium (2.5 M in hexanes).
    
  • Solvent: Anhydrous THF (distilled over Na/Benzophenone).

  • Quench: Saturated

    
    .
    
Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Dissolution: Charge the flask with the dibromoalkene substrate (1.0 equiv, e.g., 1.0 mmol) and anhydrous THF (10 mL, 0.1 M concentration).

  • Cooling: Submerge the flask in a dry ice/acetone bath and cool to -78°C . Allow 15 minutes for thermal equilibration.

  • Lithiation (Critical Step): Add

    
    -BuLi (2.0 equiv, 0.8 mL) dropwise over 10 minutes via syringe pump.
    
    • Note: The solution often turns deep yellow/orange, indicating the formation of the lithiated species.

    • Why 2 equiv? The first equivalent performs Li-Hal exchange. The second ensures complete conversion and scavenges any adventitious protons, though 1.1 equiv is theoretically sufficient for the rearrangement itself.

  • Rearrangement: Stir at -78°C for 30 minutes. Then, remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.

    • Observation: Gas evolution is not typically seen, but the color may shift to dark brown.

  • Quenching: At 0°C, quench the reaction with saturated

    
     (5 mL).
    
  • Workup: Extract with Et2O (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc) yields the trifluoromethylated alkyne.

Protocol B: Iterative Synthesis of Fluorinated Polyynes

Target: Synthesis of fluorine-capped polyynes (


).
Reference:  Based on the Tykwinski method for polyyne assembly.
Data: Solvent Influence on Polyyne Yield
SolventTemperatureYield (Tetrayne)Observation
Hexanes -78°C to RT82% Clean rearrangement; minimal polymerization.
Toluene-78°C to RT75%Good solubility for aryl caps.
THF-78°C to RT45%Significant decomposition/polymerization observed.
Et2O-78°C to RT55%Moderate yield; solvent trapping observed.
Step-by-Step Methodology
  • Precursor Preparation: Synthesize the tetrabromodiene precursor (

    
    ) or the dibromoen-yne.
    
  • Solvent Choice: Use Hexanes or Toluene .[2] Avoid THF for polyynes

    
     due to stability issues.
    
  • Initiation: Cool the solution of precursor (0.05 M in Hexanes) to -78°C .

  • Base Addition: Add

    
    -BuLi (2.2 equiv) slowly.
    
  • Rearrangement: Stir at -78°C for 1 hour.

  • Trapping (Optional): If a terminal lithiated species is formed, add an electrophile (e.g.,

    
    , 
    
    
    
    , or a fluorinated electrophile like
    
    
    for fluoro-capping) at -78°C before warming.
  • Warming: Warm to Room Temperature (RT) immediately. Polyynes are often unstable; do not store the crude mixture.

  • Filtration: Filter through a short plug of silica gel (eluting with hexanes) to remove lithium salts and polymer byproducts immediately.

Troubleshooting & Safety

Common Failure Modes
  • Protonation (No Rearrangement):

    • Symptom:[2][3][4][5][6][7][8] Recovery of monobromoalkene.

    • Cause: Moisture in solvent or incomplete Li-Hal exchange.

    • Fix: Re-distill THF; increase stirring time at -78°C.

  • Polymerization (Black Tar):

    • Symptom:[2][3][4][5][6][7][8] Insoluble black solid; loss of product.

    • Cause: Carbenoid instability or warming too fast.

    • Fix: Switch to non-polar solvent (Hexanes); keep concentration dilute (<0.05 M).

Safety: Organolithiums
  • Pyrophoric Hazard:

    
    -BuLi and 
    
    
    
    -BuLi are pyrophoric. All transfers must occur under positive Argon pressure.
  • Carbenoid Hazards: Vinylidene carbenoids are high-energy intermediates. While not explosive, rapid decomposition can cause pressure buildup. Perform reactions behind a blast shield.

References

  • Rezaei, H., Yamanoi, S., Chemla, F., & Normant, J. F. (2000).[9][10] Fritsch-Buttenberg-Wiechell Rearrangement in the Aliphatic Series. Organic Letters, 2(4), 419–421. Link

  • Chalifoux, W. A., & Tykwinski, R. R. (2006).[2][11] Polyyne synthesis using carbene/carbenoid rearrangements. The Chemical Record, 6(4), 169–182.[2] Link

  • Luu, T., Morisaki, Y., Cunningham, N., & Tykwinski, R. R. (2007).[6] One-Pot Formation and Derivatization of Di- and Triynes Based on the Fritsch-Buttenberg-Wiechell Rearrangement. The Journal of Organic Chemistry, 72(25), 9622–9629. Link

  • Köbrich, G. (1965).[9][10] Eliminations from Olefins. Angewandte Chemie International Edition, 4(1), 49–68. Link

  • Braun, M. (2012). Fritsch–Buttenberg–Wiechell Rearrangement.[2][3][4][5][6][9][10][11][12][13] In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Thieme. Link

Sources

Troubleshooting & Optimization

Removing triphenylphosphine oxide (TPPO) from Corey-Fuchs products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Triphenylphosphine Oxide (TPPO) Removal Ticket #CF-8821: Optimization of Downstream Processing for Corey-Fuchs Reaction

User Guide & Troubleshooting Protocol

Welcome to the Advanced Synthesis Support Center. You are accessing this guide because your Corey-Fuchs olefination (Step 1: Aldehyde


gem-dibromoalkene) has generated stoichiometric equivalents of Triphenylphosphine Oxide (TPPO). This byproduct is notoriously difficult to remove due to its moderate polarity, ability to streak on silica, and tendency to co-crystallize with products.

This guide prioritizes non-chromatographic removal methods to preserve yield and reduce solvent waste.

Part 1: Diagnostic & Triage

Before selecting a protocol, analyze your specific reaction matrix. The Corey-Fuchs intermediate (gem-dibromoalkene) is typically lipophilic, but functional groups on your starting aldehyde will dictate the strategy.

The Decision Matrix

TPPO_Removal_Decision Start Start: Crude Corey-Fuchs Mixture SolubilityCheck Is Product Soluble in Hexane/Ether? Start->SolubilityCheck PolarityCheck Is Product Highly Polar (e.g., contains -OH, -NH2)? SolubilityCheck->PolarityCheck No (Product Insoluble) MethodA Method A: Non-Polar Precipitation (Hexane/Ether Crash) SolubilityCheck->MethodA Yes (Product Soluble) MethodB Method B: ZnCl2 Complexation (Batesky Protocol) PolarityCheck->MethodB Yes (Polar Product) MethodC Method C: MgCl2 Complexation (Reflux Method) PolarityCheck->MethodC No (Intermediate Polarity) MethodD Method D: Silica Filtration (The 'Sand' Method) MethodA->MethodD Residual TPPO?

Figure 1: Decision matrix for selecting the optimal TPPO removal strategy based on product solubility.

Part 2: Removal Protocols

Method A: Non-Polar Precipitation (The "Crash" Method)

Best for: Lipophilic gem-dibromoalkenes (Standard Corey-Fuchs products).

The Logic: TPPO is poorly soluble in cold hexanes and diethyl ether.[1][2] Most gem-dibromoalkenes are highly soluble in these solvents.

  • Concentrate: Evaporate the reaction solvent (usually DCM) completely.

  • Dissolve: Redissolve the crude oil in a minimal amount of Ether or DCM (just enough to mobilize).

  • Precipitate: Add a large excess of cold Hexanes (or Pentane) with vigorous stirring. A white precipitate (TPPO) should form immediately.[3]

  • Filter: Filter through a sintered glass funnel. Wash the solid cake with cold hexanes.

  • Check: Analyze the filtrate by TLC. If TPPO remains, proceed to Method B.

Pro-Tip: If the oil "gums up" instead of precipitating, sonicate the flask for 5 minutes in the hexane mixture to induce crystallization.

Method B: ZnCl₂ Complexation (The Batesky Protocol)

Best for: Polar substrates or when Method A fails. This is the "Gold Standard" for difficult separations.

The Logic: ZnCl₂ acts as a Lewis Acid, coordinating with the Lewis Basic oxygen of TPPO to form a stable, insoluble complex:


. This method works in polar solvents  (Ethanol, EtOAc), where traditional precipitation fails.

Reagents:

  • Anhydrous

    
     (approx. 2.0 equivalents relative to TPPO).
    
  • Solvent: Ethanol (preferred) or Ethyl Acetate.

Protocol:

  • Dissolve: Dissolve the crude mixture in Ethanol (approx. 5 mL per gram of crude).

  • Complexation: Add solid

    
     (2 equiv). Stir at room temperature for 30–60 minutes.
    
    • Observation: A thick white precipitate [

      
      ] will form.[1]
      
  • Filtration: Filter the solid.[1][3][4] Wash the cake with a small amount of Ethanol.

  • Partition: Concentrate the filtrate. Partition the residue between Water and EtOAc (to remove excess soluble

    
    ).[3][4]
    
  • Isolate: Dry the organic layer (

    
    ) and concentrate to yield the TPPO-free product.
    

Critical Mechanism:

ZnCl2_Mechanism TPPO 2 x Ph3P=O (Soluble) Complex [ZnCl2(TPPO)2] (Insoluble Precipitate) TPPO->Complex Coordination ZnCl2 ZnCl2 (Lewis Acid) ZnCl2->Complex

Figure 2: Stoichiometry of the Batesky Complexation.

Method C: MgCl₂ Complexation

Best for: Large-scale reactions or acid-sensitive substrates.

The Logic: Similar to ZnCl₂, but forms a complex that is often easier to filter and less hygroscopic. However, it typically requires heat (reflux) to drive complexation effectively.

Protocol:

  • Dissolve crude residue in THF or Toluene .

  • Add MgCl₂ (1.5–2.0 equiv).

  • Reflux the mixture for 1–2 hours.

  • Cool to room temperature (vital for precipitation).

  • Filter the solid complex.[3][4]

Part 3: Comparative Analysis

FeatureMethod A (Hexane Crash)Method B (ZnCl₂ Complex)Method C (MgCl₂ Complex)
Solvent System Non-polar (Hex/Ether)Polar (EtOH/EtOAc)Aprotic (THF/Toluene)
Effectiveness ~70-80% Removal>95% Removal>90% Removal
Cost LowLowLow
Scalability HighHighHigh
Risk Product co-precipitationExcess ZnCl₂ in productRequires heating

Part 4: Frequently Asked Questions (FAQ)

Q1: I used Method B (ZnCl₂), but I still see a spot on TLC.

  • Diagnosis: Did you have unreacted Triphenylphosphine (TPP) in your crude?

  • Root Cause: ZnCl₂ only complexes with the Oxide (TPPO), not the phosphine (TPP).

  • Solution: Before adding ZnCl₂, wash your crude reaction mixture with a mild oxidant (e.g., dilute Hydrogen Peroxide or bleach) to convert all residual TPP to TPPO. Then proceed with complexation.

Q2: My product is acid-sensitive. Is ZnCl₂ safe?

  • Analysis: ZnCl₂ is a mild Lewis acid.

  • Recommendation: For highly acid-sensitive gem-dibromoalkenes (e.g., those derived from acetal-protected aldehydes), use Method C (MgCl₂) or buffer the ZnCl₂ reaction with a small amount of solid

    
    .
    

Q3: The ZnCl₂ complex is clogging my filter.

  • Troubleshooting: The complex can be gelatinous if the solvent is too wet or concentrated.

  • Fix: Add Celite® to the reaction mixture before filtration. Filter through a pad of Celite to prevent clogging.

Q4: Can I just use chromatography?

  • Guidance: Yes, but TPPO "tails" significantly.

  • Optimization: If you must column, use the "Sandwich Method" :

    • Pack silica.

    • Add a layer of sand.

    • Load sample.

    • Elute with a gradient starting with 100% Hexanes/Pentane to flush non-polar impurities, then slowly increase polarity.

References

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[5][6][7] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[3][4][5][6][7][8][9][10][11] The Journal of Organic Chemistry, 82(19), 9931–9936.[6]

  • Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not.

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley. (Foundational reference for solubility profiles).
  • BenchChem. (2025).[1] Technical Support Center: Removal of Triphenylphosphine Oxide.

Sources

Technical Support Center: Handling the Temperature Sensitivity of gem-Dibromoalkene Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling gem-dibromoalkene intermediates. These versatile synthons are crucial in modern organic chemistry, particularly for the synthesis of terminal alkynes and in various coupling reactions.[1] However, their utility is intrinsically linked to their thermal lability. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the temperature sensitivity of these powerful intermediates, ensuring experimental success through a deep understanding of their chemical behavior.

Frequently Asked Questions (FAQs)

Q1: What are gem-dibromoalkenes and why are they so useful in synthesis?

gem-Dibromoalkenes are organic compounds featuring two bromine atoms attached to the same carbon of a carbon-carbon double bond. They are highly valuable synthetic intermediates primarily because they are precursors to terminal alkynes through reactions like the Corey-Fuchs reaction.[2] Their reactivity also allows for their use in various cross-coupling and functionalization reactions, making them a versatile tool for constructing complex molecular architectures.[1]

Q2: What is the underlying cause of their temperature sensitivity?

The temperature sensitivity of gem-dibromoalkenes stems from their propensity to serve as precursors to highly reactive vinylidene carbenes or vinyl carbenoids upon treatment with a base or under thermal stress.[3][4] These intermediates can undergo rapid and often uncontrolled subsequent reactions, such as the Fritsch-Buttenberg-Wiechell (FBW) rearrangement to form alkynes, or other decomposition pathways if the temperature is not strictly controlled.[2][3]

Q3: What is the standard procedure for synthesizing gem-dibromoalkene intermediates?

The most common and reliable method is the Corey-Fuchs reaction .[3] This reaction involves treating an aldehyde with a phosphine-dibromomethylene ylide, which is generated in situ from triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).[5] While robust, this reaction requires careful temperature management to ensure efficient ylide formation and subsequent olefination.

Q4: How should I purify and store my isolated gem-dibromoalkene?

Purification should be performed quickly, typically using column chromatography on silica gel with a non-polar eluent system, and at room temperature or below if possible. For storage, gem-dibromoalkenes should be kept in a freezer (≤ -20 °C), under an inert atmosphere (argon or nitrogen), and protected from light to prevent degradation.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and subsequent use of gem-dibromoalkene intermediates.

Q5: My Corey-Fuchs reaction to synthesize the gem-dibromoalkene has a low yield or fails completely. What are the likely causes?

A5: Low yields in this step often trace back to issues with the ylide generation. Here are the primary factors to investigate:

  • Improper Temperature Control: The initial reaction between triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) to form the ylide precursor is exothermic. It is critical to perform this step at 0 °C (ice bath) to prevent the decomposition of the reactive species.[6] Adding the aldehyde at this controlled temperature is also crucial.

  • Reagent Quality and Stoichiometry: Use high-purity PPh₃ and CBr₄. PPh₃ can oxidize over time, and CBr₄ can contain acidic impurities. Ensure you are using the correct stoichiometry; typically, two equivalents of PPh₃ are used per equivalent of CBr₄.[3]

  • Presence of Moisture: The reaction is highly sensitive to moisture. Ensure all glassware is rigorously dried, and use anhydrous solvents. Moisture can quench the reactive ylide intermediate.

  • Premature Workup: The reaction can be slow with sterically hindered or electron-rich aldehydes. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure it has gone to completion before quenching.

Q6: When I try to convert my gem-dibromoalkene to a terminal alkyne with n-butyllithium (n-BuLi), I get a complex mixture of byproducts. Why is this happening?

A6: This is a classic symptom of poor temperature control during the lithium-halogen exchange and subsequent rearrangement.

  • Critical Low Temperature: The reaction must be performed at -78 °C (a dry ice/acetone bath).[6] At this temperature, the first equivalent of n-BuLi performs a lithium-halogen exchange to generate a vinyl lithium carbenoid.[7] This intermediate is unstable and will rapidly decompose or undergo side reactions if the temperature rises.

  • Fritsch-Buttenberg-Wiechell (FBW) Rearrangement: The second equivalent of n-BuLi facilitates an α-elimination to form a vinylidene carbene, which then undergoes the FBW rearrangement to the desired terminal alkyne.[3][8] This entire sequence is highly temperature-dependent. Warming the reaction prematurely can lead to intermolecular reactions and decomposition.

  • Slow Reagent Addition: The n-BuLi should be added slowly and dropwise to the cooled solution of the gem-dibromoalkene. This helps to dissipate the heat of reaction and maintain the crucial low temperature, preventing the formation of localized "hot spots" in the flask.[7]

Q7: My isolated gem-dibromoalkene is showing signs of decomposition even in storage. How can I improve its long-term stability?

A7: While inherently labile, the stability of gem-dibromoalkenes can be significantly improved with proper handling:

  • Strictly Inert Atmosphere: Oxygen and moisture can promote decomposition. Always handle and store the compound under a dry, inert atmosphere like argon or nitrogen.

  • Cold Storage: Store the purified compound in a sealed vial with an inert atmosphere headspace in a freezer at -20 °C or below.

  • Avoid Acid/Base Contamination: Trace amounts of acid or base can catalyze decomposition pathways. Ensure all glassware is neutral and that no residual acid or base from the workup remains.

Q8: I am observing an unexpected vinyl bromide byproduct in my reaction to form the alkyne. What is causing this?

A8: The formation of a vinyl bromide suggests that the intermediate vinyl carbenoid is being quenched by a proton source before it can rearrange to the alkyne.

  • Inadequate Stoichiometry of Base: Ensure you are using at least two full equivalents of n-BuLi. If only one equivalent is present, the reaction can stall after the initial lithium-halogen exchange. Subsequent quenching during workup will protonate this intermediate, leading to the vinyl bromide.

  • Protic Contaminants: The presence of water, alcohols, or other protic impurities in the solvent or on the glassware can quench the reactive intermediates. Ensure all reagents and equipment are scrupulously dry.

Data Presentation & Key Protocols
Table 1: Recommended Temperature Regimes for Handling gem-Dibromoalkenes
Process Step Recommended Temperature Rationale & Key Considerations
Storage ≤ -20 °CMinimizes thermal decomposition. Must be under an inert atmosphere.
Corey-Fuchs Ylide Generation 0 °CControls the exothermic reaction between PPh₃ and CBr₄, preventing ylide decomposition.[6]
Aldehyde Olefination 0 °C to Room TemperatureInitially add aldehyde at 0 °C, then allow to warm to ensure reaction completion.[6]
Lithium-Halogen Exchange -78 °CCritical for the stability of the intermediate vinyl carbenoid. Prevents side reactions.[6][7]
FBW Rearrangement -78 °C to Room TemperatureThe rearrangement to the alkyne occurs upon warming after the addition of the second equivalent of base.
Experimental Protocol 1: Synthesis of a gem-Dibromoalkene via Corey-Fuchs Reaction

This protocol is a general guideline adapted from established procedures.[3][6]

Materials:

  • Triphenylphosphine (PPh₃) (2.0 eq)

  • Carbon tetrabromide (CBr₄) (1.0 eq)

  • Aldehyde (0.5 eq relative to CBr₄)

  • Anhydrous Dichloromethane (DCM)

  • Ice bath

Procedure:

  • Under an argon atmosphere, add PPh₃ (2.0 eq) to a flame-dried round-bottom flask containing anhydrous DCM.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add CBr₄ (1.0 eq) in portions. The solution will typically turn from colorless to a yellow/orange ylide suspension. Stir at 0 °C for 30 minutes.

  • Add a solution of the aldehyde (0.5 eq) in anhydrous DCM dropwise to the cold ylide suspension.

  • Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Stir for an additional 2-4 hours or until TLC analysis indicates complete consumption of the aldehyde.

  • Quench the reaction by adding pentane or hexane to precipitate the triphenylphosphine oxide byproduct.

  • Filter the mixture through a pad of silica gel, washing with additional pentane/hexane.

  • Concentrate the filtrate under reduced pressure to yield the crude gem-dibromoalkene, which can be further purified by column chromatography.

Experimental Protocol 2: Conversion of a gem-Dibromoalkene to a Terminal Alkyne

This protocol highlights the critical low-temperature requirements.[3][6]

Materials:

  • gem-Dibromoalkene (1.0 eq)

  • n-Butyllithium (n-BuLi) (2.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry ice/acetone bath

Procedure:

  • Under an argon atmosphere, dissolve the gem-dibromoalkene (1.0 eq) in anhydrous THF in a flame-dried flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Slowly add n-BuLi (2.1 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Remove the cooling bath and allow the reaction to warm slowly to room temperature over 1-2 hours.

  • Carefully quench the reaction at 0 °C by the slow addition of water or saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude alkyne by column chromatography.

Visualizations: Workflows and Mechanistic Pathways

Corey_Fuchs_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Sequence cluster_workup Workup & Isolation reagents Dry PPh3, CBr4, Aldehyde, DCM ylide 1. Add PPh3 + CBr4 in DCM 2. Cool to 0 °C reagents->ylide aldehyde_add Add Aldehyde @ 0 °C ylide->aldehyde_add Ylide Formation warm Warm to RT Stir to Completion aldehyde_add->warm quench Precipitate Byproduct (add Hexane) warm->quench Reaction Complete (TLC) filter Filter through Silica quench->filter concentrate Concentrate Filtrate filter->concentrate purify Column Chromatography concentrate->purify product Pure gem-Dibromoalkene purify->product

Caption: Workflow for the Corey-Fuchs synthesis of gem-dibromoalkenes.

Temperature_Pathways cluster_low_temp Controlled Low Temperature Pathway (-78 °C) cluster_high_temp Uncontrolled / High Temperature Pathway start gem-Dibromoalkene carbenoid Vinyl Lithium Carbenoid Intermediate start->carbenoid + 1 eq n-BuLi @ -78 °C decomposition Decomposition & Side Products start->decomposition Heat or Incorrect Temp. rearrangement FBW Rearrangement carbenoid->rearrangement + 1 eq n-BuLi (Warm to RT) carbenoid->decomposition Temp > -78 °C alkyne Desired Terminal Alkyne rearrangement->alkyne

Caption: Temperature-dependent reaction pathways of gem-dibromoalkenes with n-BuLi.

References
  • Su, R., Zhang, J., Jiang, Y., Jiang, X., Long, Y., Zhou, P., et al. (2025). Multicomponent Tandem Reactions for the Synthesis of gem-Dibromo Compounds via an ATRA/Elimination/Nucleophilic Substitution Process. The Journal of Organic Chemistry. Available from: [Link]

  • NROChemistry. (n.d.). Corey-Fuchs Homologation. NROChemistry. Available from: [Link]

  • Wikipedia. (n.d.). Corey–Fuchs reaction. Wikipedia. Available from: [Link]

  • Su, R., Zhang, J., Jiang, Y., Jiang, X., Long, Y., Zhou, P., et al. (2025). Multicomponent Tandem Reactions for the Synthesis of gem-Dibromo Compounds via an ATRA/Elimination/Nucleophilic Substitution Process. Figshare. Available from: [Link]

  • Gururaja, T. L., & Punith, K. N. (2021). The thioamidation of gem-dibromoalkenes in an aqueous medium. RSC Advances. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Dibromoalkene synthesis by bromination or substitution. Organic Chemistry Portal. Available from: [Link]

  • Li, J., et al. (2023). Tunable Synthesis of Monofluoroalkenes and Gem-Difluoroalkenes via Solvent-Controlled Rhodium-Catalyzed Arylation of 1-Bromo-2,2-difluoroethylene. PubMed. Available from: [Link]

  • ResearchGate. (n.d.). Thioamidation of gem-dibromoalkene in a water medium. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Fuchs Reaction. Organic Chemistry Portal. Available from: [Link]

  • Augustine, J. K., et al. (2007). gem-Dibromomethylarenes: A Convenient Substitute for Noncommercial Aldehydes in the Knoevenagel−Doebner Reaction for the Synthesis of α,β-Unsaturated Carboxylic Acids. The Journal of Organic Chemistry. Available from: [Link]

  • Royal Society of Chemistry. (2021). The thioamidation of gem-dibromoalkenes in an aqueous medium. RSC Publishing. Available from: [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Available from: [Link]

  • ChemPenta. (n.d.). Mastering Organic Synthesis: The Role of Dibromoalkene Intermediates. ChemPenta. Available from: [Link]

  • ResearchGate. (n.d.). Investigation of gem-dibromoalkene, 15 and deuterium-labelling... ResearchGate. Available from: [Link]

  • Guesmi, Z., et al. (2022). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Molecules. Available from: [Link]

  • ResearchGate. (n.d.). Photoredox of Gem-Diborylalkenes: A Novel Reactivity Toward Diverse 1,1-Bisborylalkanes. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Metal-Mediated Debromination of gem-Dibromoalkenes under Mild Conditions. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Photoredox‐Mediated Reaction of gem‐Diborylalkenes: Reactivity Toward Diverse 1,1‐Bisborylalkanes. ResearchGate. Available from: [Link]

  • Lebleu, T., et al. (2016). Bromine-lithium exchange on gem-dibromoalkenes Part 1: batch vs microflow conditions. University of Southampton. Available from: [Link]

  • Kumar, N., et al. (2020). Photoredox-Mediated Reaction of gem-Diborylalkenes: Reactivity Toward Diverse 1,1-Bisborylalkanes. Angewandte Chemie International Edition. Available from: [Link]

  • Chemistry LibreTexts. (2025). 8.5: The Effect of Temperature on Reaction Rates. Chemistry LibreTexts. Available from: [Link]

  • ResearchGate. (n.d.). Photoredox‐mediated reactions of gem‐diboryl alkenes, via an... ResearchGate. Available from: [Link]

  • PubMed. (2024). Rapid and Practical Synthesis of gem-Dibromoalkanes from Aldehydes by Tribromide Reagent. PubMed. Available from: [Link]

  • Vasiliu, M., et al. (2017). Characterization of Carbenes via Hydrogenation Energies, Stability, and Reactivity: What's in a Name? Chemistry. Available from: [Link]

  • Wang, Y., et al. (2024). Probing the alkylidene carbene–strained alkyne equilibrium in polycyclic systems via the Fritsch–Buttenberg–Wiechell rearrangement. Nature Communications. Available from: [Link]

  • RSC Publishing. (n.d.). Modulating the thermal and structural stability of gallenene via variation of atomistic thickness. Nanoscale Advances. Available from: [Link]

Sources

Purification methods for 1-(2,2-Dibromovinyl)-4-fluorobenzene (column vs. recrystallization)

[1][2]

Ticket ID: CF-PUR-001 Subject: Optimization of Workup and Purification Strategies (Column Chromatography vs. Recrystallization) Molecule: 1-(2,2-Dibromovinyl)-4-fluorobenzene (CAS: 126526-23-2) Reaction Context: Corey-Fuchs Reaction (Step 1: Aldehyde

12

Executive Summary

The synthesis of This compound via the Corey-Fuchs reaction generates stoichiometric equivalents of triphenylphosphine oxide (TPPO) .[1][2] This byproduct is the primary purification challenge.

While recrystallization is theoretically possible for this intermediate (depending on purity and physical state), it is often inefficient as a primary step due to the "oiling out" tendency of fluorinated styrenes and the co-crystallization of TPPO.[3]

Recommendation: The most robust protocol for this specific substrate is a hybrid "Crash & Flash" approach :

  • Precipitation (Crash): Remove bulk TPPO via non-polar solvent triturating.[2][3]

  • Filtration/Plug (Flash): Rapid silica filtration to remove residual polar impurities.[2][3]

  • Recrystallization (Optional): Only performed as a final polishing step if X-ray quality crystals are required.[2][3]

Part 1: Decision Matrix & Workflow

Before selecting a method, assess your crude material against this logic flow.

PurificationLogicStartCrude Reaction Mixture(Contains Product + TPPO)ScaleCheckScale of Reaction?Start->ScaleCheckSmallScale< 1 GramScaleCheck->SmallScaleLargeScale> 5 GramsScaleCheck->LargeScaleMethodAMethod A: Direct Column(100% Pentane/Hexane)SmallScale->MethodAFastestMethodBMethod B: The 'Solvent Crash'(Trituration)LargeScale->MethodBEconomicalFinalStepProceed to Step 2(Lithiation)MethodA->FinalStepCheckPurityCheck Purity (NMR/TLC)MethodB->CheckPurityHighPurityPurity > 95%CheckPurity->HighPurityLowPurityTPPO RemainingCheckPurity->LowPurityHighPurity->FinalStepSecondaryPurShort Silica Plug(Filtration)LowPurity->SecondaryPurSecondaryPur->HighPurity

Figure 1: Decision tree for purification based on reaction scale.

Part 2: Detailed Protocols

Method A: The "Solvent Crash" (Recommended for >5g scale)

Best for removing bulk TPPO without using liters of silica gel.[2]

The Science: TPPO is highly polar and insoluble in cold alkanes (pentane/hexane).[2][3] The fluorinated dibromoalkene is relatively non-polar and highly soluble in these solvents.[2][3]

Protocol:

  • Concentrate: Evaporate the reaction solvent (DCM) completely. Do not leave residual DCM, as it solubilizes TPPO.[2][3]

  • Suspend: Add warm Hexanes (or Pentane) to the residue. Use approx. 10 mL per gram of crude.[3]

  • Triturate: Vigorously stir/sonicate the mixture. The product will dissolve; TPPO will form a white precipitate/gum.[2][3]

  • Precipitate: Cool the mixture to 0°C (ice bath) for 30 minutes to maximize TPPO precipitation.

  • Filter: Vacuum filter through a sintered glass funnel. Wash the solid cake with cold hexanes.

  • Analyze: The filtrate contains your product.[2][3] Evaporate and check NMR.

Method B: Column Chromatography (Troubleshooting)

Best for high purity requirements or if the "Crash" method leaves >5% TPPO.[2]

The Challenge: TPPO "streaks" on silica, contaminating fractions.[3] The Solution: Use the extreme polarity difference.

ParameterSpecificationReason
Stationary Phase Silica Gel (Standard 230-400 mesh)Standard adsorption.[1][2][3]
Eluent 100% Pentane or Hexane The dibromoalkene is non-polar (

).[2][3] TPPO is polar (

).[2][3]
Loading Dry Load (on Celite or Silica)Wet loading with DCM can carry TPPO into the column.[2][3]
Collection Collect the first fast-moving band.Stop collecting once the solvent polarity is increased (if needed).[3]

Warning: Do not use Ethyl Acetate/Hexane gradients initially.[2][3] Even 5% EtOAc can cause TPPO to begin eluting and trailing into your product.[2][3] Keep it strictly non-polar until the product is off.

Part 3: Advanced Troubleshooting (FAQs)

Q1: My product is "oiling out" during recrystallization. Why?

A: Fluorinated aromatics often have lower melting points than their non-fluorinated counterparts.[2][3]

  • Cause: The melting point of the product may be near the boiling point of your solvent, or the solution is too concentrated.[3]

  • Fix: Switch to Methanol (MeOH) or Ethanol .

    • Dissolve crude in minimum hot MeOH.

    • Add water dropwise until just turbid.

    • Heat to clarify.[2][3]

    • Allow to cool very slowly to room temp, then 4°C.

    • Note: If it oils out again, seed with a crystal from a previous batch or scratch the glass.[3] If it persists as an oil, revert to Method A (Solvent Crash) .[2][3]

Q2: I still see TPPO in my NMR after the hexane crash. What now?

A: Use Chemical Complexation (


 or 

)
233

Protocol:

  • Dissolve crude mixture in minimal Ethanol (or THF).

  • Add

    
     (anhydrous, 1.5 - 2.0 equiv) .
    
  • Stir for 30 mins. A complex will precipitate.[2][3][4]

  • Filter the solid.[2][3][4][5][6][7]

  • Concentrate the filtrate.[2][3][6][7]

Q3: Can I distill this compound?

A: Proceed with extreme caution. gem-Dibromoalkenes are thermally sensitive.[1][2][3] While this compound has a high boiling point, prolonged heating can cause elimination to the alkyne (the second step of Corey-Fuchs) or polymerization.[1][2]

  • Verdict: Kugelrohr distillation is possible under high vacuum (<0.1 mmHg), but chromatography is safer for preserving yield.[2][3]

Part 4: Mechanism of Impurity Removal

Understanding why we choose specific solvents helps you adapt if you change substrates.[2][3]

SeparationMechCrudeCrude MixtureHexaneAdd HexaneCrude->HexaneTPPOTriphenylphosphine Oxide(Polar P=O Bond)Hexane->TPPOPolarity MismatchProductDibromo-fluoro-styrene(Non-polar C-Br/C-F)Hexane->ProductVan der WaalsInteraction1Insoluble(Precipitates)TPPO->Interaction1Interaction2Soluble(Stays in Supernatant)Product->Interaction2

Figure 2: Solubility principles driving the "Solvent Crash" purification method.

References

  • Corey, E. J.; Fuchs, P. L. (1972).[2][3] "A synthetic method for the conversion of aldehydes to acetylenes".[2][3][8] Tetrahedron Letters, 13(36), 3769–3772.[3] [3]

  • Organic Syntheses. (2014). "Synthesis of 1-(2,2-Dibromoethenyl)-2-nitrobenzene". Org.[2][3][4][5][9] Synth. 2014, 91, 231-247.[2][3] (Provides analogous workup for substituted styrenes).

  • Batesky, D. C.; et al. (2017).[2][3][4] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents". Journal of Organic Chemistry, 82(19), 9931–9936.[3] [3]

  • University of Rochester. "Removing Triphenylphosphine Oxide".[2][3][4] Frontier Group Laboratory Resources.

Validation & Comparative

Comparative Analysis of the Vinyl Proton Chemical Shift in 1-(2,2-Dibromovinyl)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive spectroscopic analysis of 1-(2,2-Dibromovinyl)-4-fluorobenzene , focusing on the diagnostic


H NMR signature of the vinyl proton. This intermediate is a critical checkpoint in the synthesis of terminal alkynes via the Corey-Fuchs reaction (Ramirez modification).

Executive Summary

The vinyl proton (


) in this compound appears as a singlet  in the range of 

7.41 – 7.44 ppm
(in

).

This resonance is the primary spectroscopic handle for validating the complete conversion of 4-fluorobenzaldehyde to the gem-dibromoalkene. It is distinct from the aldehyde precursor (


 ppm) and the subsequent alkyne product (

ppm).
Structural Context & Synthesis Workflow

The target molecule is the gem-dibromo olefin intermediate generated during the transformation of an aldehyde to a terminal alkyne. The presence of the fluorine atom at the para position introduces specific electronic effects (inductive withdrawal vs. resonance donation) that slightly perturb the chemical shift relative to the non-fluorinated analog.

synthesis-flowchart

SynthesisWorkflow Aldehyde 4-Fluorobenzaldehyde (Precursor) CHO: ~9.9 ppm Reagents CBr4, PPh3 (Ramirez/Corey-Fuchs) Aldehyde->Reagents Target 1-(2,2-Dibromovinyl)- 4-fluorobenzene Vinyl H: ~7.42 ppm Reagents->Target Olefination Base n-BuLi (-78°C) Target->Base Alkyne 1-Ethynyl-4-fluorobenzene (Product) Alkyne H: ~3.0 ppm Base->Alkyne Rearrangement

Caption: Spectroscopic checkpoints during the conversion of 4-fluorobenzaldehyde to 4-fluorophenylacetylene.

Comparative Spectroscopic Analysis
The Vinyl Proton:

7.41 – 7.44 ppm

The vinyl proton is attached to an


 carbon adjacent to the aromatic ring and the dibromomethylidene group.
  • Multiplicity: Singlet (s) .

    • Reasoning: There are no vicinal protons (protons on adjacent carbons) to cause splitting (

      
      ).
      
    • Fluorine Coupling: While long-range coupling (

      
      ) is theoretically possible, it is typically too small (
      
      
      
      Hz) to resolve on standard 300/400 MHz instruments, resulting in a sharp singlet or slightly broadened peak.
  • Shielding Effects:

    • The two bromine atoms are electron-withdrawing, deshielding the vinyl proton relative to a standard alkene (

      
       ppm).
      
    • The aromatic ring current (anisotropy) further deshields this proton, pushing it into the aromatic region (

      
       ppm).
      
    • Comparison with Non-fluorinated Analog: 1-(2,2-dibromovinyl)benzene has a vinyl shift of

      
       ppm. The para-fluorine atom exerts a competing resonance donating effect that slightly shields the 
      
      
      
      -position, often resulting in a minor upfield shift (0.03 – 0.05 ppm) for the fluorinated congener.
Table 1: Chemical Shift Comparison (

)
CompoundProton TypeChemical Shift (

)
MultiplicityDiagnostic Value
4-Fluorobenzaldehyde Aldehyde (

)
9.94 SingletStarting Material (Must disappear)
Target Molecule Vinyl (

)
7.41 – 7.44 SingletIntermediate (Target signal)
1-Ethynyl-4-fluorobenzene Acetylenic (

)
3.05 – 3.10 SingletFinal Product (Post-rearrangement)
Non-fluorinated AnalogVinyl (

)
7.47SingletReference Standard
Experimental Protocol
A. Synthesis (Ramirez Olefination)

This protocol ensures the generation of the gem-dibromoalkene for NMR verification.

  • Reagent Prep: In a dry round-bottom flask under argon, dissolve carbon tetrabromide (

    
    , 2.0 equiv) in dry dichloromethane (DCM).
    
  • Ylide Formation: Cool to 0°C. Add triphenylphosphine (

    
    , 4.0 equiv) portion-wise. The solution will turn yellow/orange. Stir for 15 minutes.
    
  • Addition: Add 4-fluorobenzaldehyde (1.0 equiv) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 1-2 hours.

  • Workup: Quench with saturated

    
    . Extract with DCM.
    
  • Purification: The byproduct triphenylphosphine oxide (

    
    ) is difficult to remove. Precipitate most of it by adding cold hexanes to the crude oil and filtering. Purify the filtrate via silica gel flash chromatography (100% Hexanes 
    
    
    
    5% EtOAc/Hexanes).
B. NMR Sample Preparation[1][2][3]
  • Solvent:

    
     (Chloroform-d) is the standard solvent.
    
  • Concentration: ~10-15 mg of sample in 0.6 mL solvent.

  • Acquisition: Standard proton parameters (16 scans, 1-second relaxation delay).

C. Validation Logic (Self-Validating Protocol)

ValidationLogic Start Acquire 1H NMR CheckAldehyde Check 9.9 - 10.0 ppm Start->CheckAldehyde AldehydePresent Peak Present? Reaction Incomplete CheckAldehyde->AldehydePresent Yes AldehydeAbsent Peak Absent CheckAldehyde->AldehydeAbsent No CheckVinyl Check 7.41 - 7.44 ppm (Look for Singlet) AldehydeAbsent->CheckVinyl VinylPresent Singlet Found: Successful Synthesis CheckVinyl->VinylPresent Yes VinylAbsent No Singlet: Check for Decomposition CheckVinyl->VinylAbsent No

Caption: Logic flow for interpreting the NMR spectrum of the crude reaction mixture.

Troubleshooting & Nuances
  • Peak Overlap: The vinyl singlet (

    
     ppm) often overlaps with the aromatic multiplets of the 4-fluorophenyl ring (typically an AA'BB' or AA'XX' system centered around 7.0 – 7.6 ppm).
    
    • Solution: Integration is key. The aromatic region should integrate to 4H (aromatic) + 1H (vinyl) = 5H total. If the integration is 4H, you may have lost the vinyl proton (decomposition to alkyne) or formed the wrong product.

  • Solvent Effects: In DMSO-

    
    , the vinyl peak may shift slightly downfield (
    
    
    
    ppm) due to solvent polarity and hydrogen bonding effects, though this molecule lacks strong H-bond donors.
  • Mono-bromo Contamination: If the reaction is incomplete or reagents are wet, you may form the mono-bromo alkene.

    • Diagnostic: The mono-bromo alkene vinyl proton appears as a doublet (typically

      
       Hz for E-isomer) rather than a singlet.
      
References
  • Corey, E. J., & Fuchs, P. L. (1972). A synthetic method for the conversion of aldehydes to acetylenes. Tetrahedron Letters, 13(36), 3769-3772. Link

  • Ramirez, F., Desai, N. B., & McKelvie, N. (1962). A New Synthesis of 1,1-Dibromoolefins via Phosphine-Dibromomethylenes. Journal of the American Chemical Society, 84(9), 1745-1747. Link

  • Grandjean, D., et al. (2005). Improved Synthesis of 1,1-Dibromo-1-alkenes. Organic Syntheses, 82, 170. (Provides detailed NMR characterization of analogous gem-dibromo compounds). Link

  • Echevarria, A., et al. (1996). 1H and 13C NMR data of some 1,1-dibromoalkenes. Magnetic Resonance in Chemistry, 34, 306-307. (Specific chemical shift correlations for p-substituted dibromostyrenes).

Sources

The Dibrominated Signature: A Comparative Guide to Isotope Pattern Resolution in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development, the incorporation of halogen atoms—specifically bromine—is a critical strategy for modulating metabolic stability and lipophilicity. However, the unique isotopic signature of bromine (


 and 

) creates complex mass spectral patterns that can either be a powerful identification tool or a source of confusion if not properly resolved.[1]

This guide provides an in-depth technical comparison of Low-Resolution (Nominal Mass) versus High-Resolution Accurate Mass (HRAM) analysis for dibrominated compounds. We move beyond basic textbook definitions to examine the "isotopic fidelity" required for structural confirmation in complex matrices.

Theoretical Grounding: The 1:2:1 Triplet

To interpret the data correctly, one must understand the probabilistic causality. Unlike Fluorine (monoisotopic) or Chlorine (3:1 ratio), Bromine possesses two stable isotopes with nearly identical natural abundance.[1]

  • 
    :  50.69% abundance (Exact Mass: 78.9183 Da)[1][2]
    
  • 
    :  49.31% abundance (Exact Mass: 80.9163 Da)[1][2][3]
    

For a dibrominated compound (


), the isotope distribution follows the binomial expansion 

, resulting in three distinct isotopologues:
  • 
     (
    
    
    
    ):
    Probability
    
    
    [1][4]
  • 
     (
    
    
    
    ):
    Probability
    
    
    [1][5]
  • 
     (
    
    
    
    ):
    Probability
    
    
    [1]

This generates the characteristic 1:2:1 triplet pattern .

Visualization: Isotope Probability Tree

The following diagram illustrates the combinatorial logic generating the triplet.

DibromoPattern Root Dibrominated Molecule (R-Br2) Br1 First Br Atom Root->Br1 Br2_79 Second Br Atom Br1->Br2_79 79Br (50.7%) Br2_81 Second Br Atom Br1->Br2_81 81Br (49.3%) Result_M M Peak (79Br - 79Br) ~25% Br2_79->Result_M 79Br Result_M2 M+2 Peak (Mixed) ~50% Br2_79->Result_M2 81Br Br2_81->Result_M2 79Br Result_M4 M+4 Peak (81Br - 81Br) ~25% Br2_81->Result_M4 81Br

Caption: Combinatorial probability tree demonstrating the genesis of the 1:2:1 intensity ratio for dibrominated species.

Comparative Analysis: Resolution & Halogen Differentiation

This section compares how different MS technologies resolve this pattern and how dibrominated compounds distinguish themselves from other di-halogenated analogs (e.g., Dichloro or Bromochloro).

A. Technology Comparison: Nominal vs. High-Resolution (HRAM)
FeatureLow-Resolution MS (Quadrupole/Ion Trap)High-Resolution MS (TOF/Orbitrap)
Primary Output Nominal Mass (e.g., 250, 252, 254)Exact Mass (e.g., 249.8608, 251.8588)
Pattern Fidelity Visual 1:2:1 ratio is often distorted by background noise or isobaric interferences.[1]Preserves theoretical intensity ratios; resolves "mass defects" to rule out interferences.
Interference Risk High. An impurity with mass

can artificially inflate the middle peak, mimicking a Br pattern.
Low. Mass defect analysis separates impurities from the halogen cluster.
Application Routine QC; Known impurity monitoring.Structural elucidation; Unknown identification; Metabolite ID.
B. Pattern Differentiation: The "Halogen Fingerprint"

In synthesis, a common error is misidentifying a Bromochloro impurity as a Dibromo compound. The isotope patterns are mathematically distinct.

  • Dibromo (

    
    ):  1 : 2 : 1[1]
    
  • Dichloro (

    
    ):  9 : 6 : 1 (Based on 
    
    
    
    approx 75% abundance)[1]
  • Bromochloro (

    
    ):  Distinct "Boxcar" pattern (approx 3 : 4 : 1)[1]
    

Expert Insight: Never rely solely on the


 peak. In HRAM data, the mass difference between the isotopes is also diagnostic. The mass difference between 

and

is 1.9979 Da , whereas

and

is 1.9970 Da .[1] While subtle, this difference is resolvable on high-end instruments (resolution > 60k).[1]

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this "Self-Validating" protocol. This workflow includes a System Suitability Test (SST) to verify the instrument's ability to report correct isotope ratios before analyzing unknown samples.

Phase 1: System Suitability (SST)

Standard: 2,6-Dibromophenol (CAS: 608-33-3).[1]

  • Preparation: Dissolve standard to 1 µg/mL in 50:50 MeOH:Water.

  • Injection: Direct infusion or short LC column (C18).

  • Validation Criteria:

    • Observe peaks at

      
       250, 252, 254 (Negative mode 
      
      
      
      ).
    • Intensity Check: The height of

      
       must be 
      
      
      
      times the height of
      
      
      .
    • Mass Accuracy:

      
       ppm error on all three peaks (for HRAM).
      
Phase 2: Sample Analysis Workflow

Workflow Start Unknown Sample Ionization Soft Ionization (ESI/APCI) Avoid fragmentation of C-Br bond Start->Ionization Scan Full Scan MS (m/z 100 - 1000) Ionization->Scan Decision Detect Triplet? Scan->Decision Calc Calculate Ratio: (M+2) / M Decision->Calc Yes (M, M+2, M+4 detected) MatchBr2 Ratio ~ 2.0 Confirmed Dibromo Calc->MatchBr2 Matches 1:2:1 MatchOther Ratio != 2.0 Check Cl2 or BrCl Calc->MatchOther Deviates

Caption: Decision-tree workflow for validating dibrominated species using isotope ratio analysis.

Phase 3: Data Interpretation
  • Extract Ion Chromatogram (EIC): Extract all three masses (

    
    ) with a tight window (e.g., 5 ppm).[1]
    
  • Co-elution Check: Ensure all three peaks have the exact same retention time. If

    
     elutes slightly differently, it is an interference, not an isotope.
    
  • Adduct Confirmation: Look for the pattern in adducts as well (e.g.,

    
     or 
    
    
    
    ). The pattern must persist across adducts.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (n.d.). Isotopic Compositions of the Elements. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023).[6] Mass Spectrum of 2,6-Dibromophenol. NIST Chemistry WebBook, SRD 69.[1][7] Retrieved from [Link][1]

  • Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. Springer. (Referencing Chapter on Isotope Patterns and Halogens).

  • University of Calgary. (n.d.). Mass Spectrometry: Isotope patterns for -Cl and -Br. Retrieved from [Link][1]

Sources

Comparative Guide: Ramirez-Corey-Fuchs vs. Bestmann-Ohira Reagent for Alkyne Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of complex pharmaceutical intermediates, the one-carbon homologation of aldehydes to terminal alkynes is a pivotal transformation. This guide compares the two dominant methodologies: the Ramirez-Corey-Fuchs (RCF) reaction and the Bestmann-Ohira (BO) modification of the Seyferth-Gilbert homologation.

While both achieve the same net transformation (


), their mechanistic distinctness dictates their utility. RCF  is the robust workhorse for stable substrates and offers direct access to internal alkynes via electrophile trapping. BO  is the precision tool for base-sensitive, enolizable, or labile substrates where preserving stereochemical integrity is paramount.
Quick Decision Matrix
FeatureRamirez-Corey-Fuchs (RCF)Bestmann-Ohira (BO)
Mechanism Olefination

Elimination (2 Steps)
Carbene Rearrangement (1 Step)
Reagents

,

, n-BuLi
Bestmann-Ohira Reagent (BOR),

, MeOH
Conditions Harsh (Strong Base, Low Temp)Mild (Weak Base, Room Temp)
Substrate Tolerance Low (Base-sensitive groups fail)High (Tolerates esters, epoxides, enolizable sites)
Atom Economy Poor (Stoichiometric

waste)
Moderate (Phosphate salts,

)
Primary Advantage Can trap intermediate to form Internal Alkynes Chemomildness & One-pot operation

Mechanistic Deep Dive

Understanding the mechanism is critical for troubleshooting failed reactions.

Ramirez-Corey-Fuchs (RCF)

The RCF reaction proceeds via the formation of a gem-dibromoalkene intermediate.[1] This is essentially a Wittig reaction. The second step involves lithium-halogen exchange.[1][2][3]

  • Critical Insight: The rearrangement of the lithium carbenoid to the alkyne involves a 1,2-shift. If the R-group is sterically encumbered, this migration can be sluggish, leading to side reactions (e.g., dimerization).

Bestmann-Ohira (BO)

The BO reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) is a diazophosphonate precursor.[4][5] Under mild basic conditions (methanolysis), it generates the active Seyferth-Gilbert reagent in situ.

  • Critical Insight: The reaction is driven by the formation of a stable phosphate byproduct and the evolution of nitrogen gas.[6] The absence of strong organolithiums preserves chiral centers

    
     to the aldehyde.
    

MechanismComparison Aldehyde Aldehyde (R-CHO) RCF_Step1 RCF Step 1: CBr4, PPh3 Aldehyde->RCF_Step1 BO_Reagent Bestmann-Ohira Reagent + K2CO3/MeOH Aldehyde->BO_Reagent Dibromide gem-Dibromoalkene (Isolable) RCF_Step1->Dibromide RCF_Step2 RCF Step 2: n-BuLi (2 equiv) Dibromide->RCF_Step2 Carbenoid Li-Carbenoid Intermediate RCF_Step2->Carbenoid Acetylide Lithium Acetylide (R-C≡C-Li) Carbenoid->Acetylide Fritsch-Buttenberg-Wiechell Rearrangement Alkyne Terminal Alkyne (R-C≡CH) Acetylide->Alkyne H+ Quench InternalAlkyne Internal Alkyne (R-C≡C-E) Acetylide->InternalAlkyne Electrophile (E+) Diazo Diazoalkene Intermediate BO_Reagent->Diazo Horner-Wadsworth-Emmons Carbene Vinylidene Carbene Diazo->Carbene -N2 Carbene->Alkyne 1,2-Shift

Figure 1: Mechanistic divergence between RCF (left) and Bestmann-Ohira (right). Note the RCF pathway allows interception of the acetylide.

Standard Operating Procedures (SOPs)

These protocols are designed to be self-validating. If the visual cues described do not occur, pause and re-evaluate reagents.

Protocol A: Ramirez-Corey-Fuchs (Standard 2-Step)

Applicability: Robust substrates, large scale, or when an internal alkyne is required.

Reagents:

  • Aldehyde (1.0 equiv)[2]

  • Carbon Tetrabromide (

    
    ) (1.5 equiv)[2]
    
  • Triphenylphosphine (

    
    ) (3.0 equiv)[2]
    
  • n-Butyllithium (n-BuLi) (2.1 equiv)

  • Dichloromethane (DCM) & Tetrahydrofuran (THF)

Step-by-Step:

  • Ylide Formation (Visual Check): In dry DCM at 0°C, add

    
     to 
    
    
    
    . The solution should turn a deep yellow/orange color, indicating the formation of the dibromomethylene ylide. If no color change, check water content in solvent.
  • Olefination: Add the aldehyde. Stir at 0°C

    
     RT.
    
  • Validation: TLC should show the disappearance of aldehyde and appearance of a non-polar spot (gem-dibromide).

  • Workup 1: Filter through a silica plug to remove the bulk of triphenylphosphine oxide (TPPO). Isolate the gem-dibromide.

  • Elimination: Dissolve the gem-dibromide in anhydrous THF at -78°C. Add n-BuLi dropwise.

  • Rearrangement: Stir for 1 hour. Allow to warm to 0°C.

  • Quench:

    • For Terminal Alkyne: Quench with saturated

      
      .
      
    • For Internal Alkyne: Add electrophile (e.g., MeI, aldehyde) at -78°C before warming.[2]

Common Pitfall: Residual TPPO from Step 1 can complex with the lithiated species in Step 2, lowering yields. Ensure thorough purification of the intermediate.

Protocol B: Bestmann-Ohira (Standard Carbonate Method)

Applicability: Base-sensitive substrates, racemization-prone aldehydes, small-to-medium scale.

Reagents:

  • Aldehyde (1.0 equiv)[2]

  • Bestmann-Ohira Reagent (BOR) (1.2 - 1.5 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)[7]
    
  • Methanol (MeOH) (Solvent is critical)

Step-by-Step:

  • Preparation: Dissolve the aldehyde and BOR in dry Methanol.

  • Initiation: Add

    
    .
    
  • Reaction: Stir at room temperature (or 0°C for extremely labile substrates).

    • Mechanistic Note: The base cleaves the acetyl group from the BOR, generating the reactive dimethyl (diazomethyl)phosphonate anion in situ.

  • Validation: Evolution of nitrogen gas (bubbling) is a positive sign of diazo decomposition and carbene formation.

  • Workup: Dilute with ether/ethyl acetate, wash with

    
    . The phosphate byproducts are water-soluble, making purification significantly easier than RCF.
    

Pro-Tip: If the commercial BOR is unavailable or too expensive, it can be generated in situ using dimethyl (2-oxopropyl)phosphonate and a sulfonyl azide (e.g., tosyl azide or imidazole-1-sulfonyl azide) followed by the aldehyde addition.

Performance Comparison & Data

Functional Group Tolerance

The following data summarizes the survival rate of common functional groups under standard conditions for both methods.

Functional GroupRCF CompatibilityBO CompatibilityNotes
Nitro (-NO2) ❌ Fails✅ Excellentn-BuLi attacks nitro groups (SET mechanism).
Epoxide ❌ Fails✅ ExcellentRCF opens epoxides; BO is mild enough to preserve them.
Ester/Lactone ⚠️ Poor✅ Goodn-BuLi attacks esters;

/MeOH is usually safe (transesterification risk exists but is slow).

-Chiral Center
⚠️ Risk of Racemization✅ RetainedBO avoids strong base deprotonation at the

-position.
Aryl Halide ⚠️ Risk (Li-X exchange)✅ Safen-BuLi will exchange with Ar-I/Ar-Br.
Scalability and Safety[4]
  • RCF: Better for kilogram scale if the substrate allows.

    
     and 
    
    
    
    are cheap. However, removing massive amounts of TPPO is operationally difficult.
  • BO: The reagent is potentially explosive (diazo character). While BOR is more stable than pure diazoalkanes, large-scale reactions (>100g) require rigorous heat management and blast shielding.

Decision Framework

Use this logic flow to select the appropriate method for your specific molecule.

DecisionTree Start Target: Terminal Alkyne from Aldehyde Q1 Is the substrate base-sensitive? (Epoxides, Nitro, acidic protons) Start->Q1 Q2 Do you need to trap the alkyne with an electrophile in one pot? Q1->Q2 No (Stable) BO SELECT BESTMANN-OHIRA (Mild, Chemoselective) Q1->BO Yes (Sensitive) Q3 Is the substrate prone to racemization at the alpha-position? Q2->Q3 No (Terminal only) RCF SELECT RCF METHOD (Robust, Trappable) Q2->RCF Yes (Trap needed) Q3->RCF No (Stable stereocenter) Q3->BO Yes (Labile stereocenter)

Figure 2: Decision tree for method selection.

References

  • Corey, E. J.; Fuchs, P. L. (1972).[8] "A synthetic method for the conversion of aldehydes to acetylenes".[1][5][6][7][9][10][11] Tetrahedron Letters, 13(36), 3769–3772.[8]

  • Müller, S.; Liepold, B.; Roth, G. J.; Bestmann, H. J. (1996).[6] "An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes". Synlett, 1996(06), 521–522.

  • Gilbert, J. C.; Weerasooriya, U. (1982).[6] "Elaboration of aldehydes and ketones to alkynes: improved methodology". The Journal of Organic Chemistry, 47(10), 1837–1845.

  • Dickson, H. D.; Smith, S. C.; Heyer, K. W. (2004). "Bestmann-Ohira Reagent for the Conversion of Aldehydes to Alkynes".[4][5][6][7][9][11][12][13][14] Organic Syntheses, 81, 157.

  • Roth, G. J.; Liepold, B.; Müller, S. G.; Bestmann, H. J. (2004).[6] "Further Improvements of the Synthesis of Alkynes from Aldehydes". Synthesis, 2004(1), 59–62.[6]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 1-(2,2-Dibromovinyl)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. This guide provides a detailed, procedure-driven framework for the proper disposal of 1-(2,2-Dibromovinyl)-4-fluorobenzene, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are grounded in the principles of the Resource Conservation and Recovery Act (RCRA), which provides a "cradle-to-grave" framework for hazardous waste management.

This compound, while not specifically listed by name in all databases, must be treated as hazardous due to its chemical structure. As a halogenated organic compound, it falls into a category of materials requiring specific disposal pathways.[1][2]

Hazard Assessment and Waste Classification

The foundational step in proper disposal is accurate waste identification.[3] Based on its molecular structure, this compound is classified as a halogenated organic compound . The presence of bromine and fluorine atoms necessitates its segregation into a dedicated halogenated waste stream.[1][2][4]

Key Rationale:

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) mandates stringent management for specific waste streams, including many spent halogenated solvents (often designated as F-listed wastes).[5] Treating this compound as such ensures compliance.

  • Disposal Technology: Halogenated waste is typically disposed of via high-temperature incineration at specialized facilities equipped with scrubbers to neutralize acidic gases (like HBr and HF) produced during combustion.[6] Mixing this waste with non-halogenated streams contaminates the entire volume, complicates the disposal process, and significantly increases costs.

Under RCRA, a material is considered hazardous if it is listed by the EPA or exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. While specific toxicity data for this compound is limited, its chemical class warrants handling it as hazardous waste.

Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling the neat compound or its waste, establishing proper safety barriers is paramount. The primary routes of exposure are inhalation, skin contact, and eye contact.[7][8]

Engineering Control: All handling of this compound and its waste must be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[2][9]

Personal Protective Equipment (PPE): The following table summarizes the minimum required PPE.

EquipmentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against splashes and vapors that can cause serious eye irritation.[10]
Hand Protection Nitrile or neoprene gloves.Provides a chemical barrier against skin contact, which can cause irritation.[2] Check glove manufacturer's compatibility charts.
Body Protection Flame-retardant lab coat.Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes.Prevents exposure from spills.[2]

Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most critical step in the disposal workflow.

Step-by-Step Collection Procedure:

  • Select the Correct Waste Container: Obtain a dedicated, chemically compatible container for "Halogenated Organic Waste." This is typically a high-density polyethylene (HDPE) or glass container. Ensure the container is clean and in good condition.[11]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[11] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any other components in the waste stream. Avoid abbreviations.

    • The accumulation start date (the date the first drop of waste is added).

    • The specific hazards (e.g., Flammable, Toxic).

  • Dispense Waste: Carefully transfer the waste into the container inside a fume hood.

  • Keep Container Closed: The container must be securely closed at all times, except when actively adding waste.[12] This minimizes the release of volatile organic compounds (VOCs) and prevents spills.

  • Store Appropriately: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be under the control of the lab personnel and should have secondary containment to capture any potential leaks.[11]

Spill Management Protocol

Accidents happen. A clear, rehearsed spill response plan is essential for safety.

For Minor Spills (<100 mL within a fume hood):

  • Alert Personnel: Immediately notify others in the lab.

  • Ensure Proper PPE: Don the appropriate PPE as listed in the table above.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad to cover the spill. Do not use combustible materials like paper towels.

  • Collect Absorbent: Carefully scoop the contaminated absorbent material into a compatible container. Use non-sparking tools if the compound is dissolved in a flammable solvent.[10][13]

  • Package and Label: Seal the container, and label it as "Hazardous Waste: Debris contaminated with this compound."

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.[14] Collect the cleaning materials as hazardous waste.

  • Dispose: Treat the sealed container of spill debris as halogenated hazardous waste.

For Major Spills (>100 mL or any spill outside a fume hood):

  • Evacuate: Alert all personnel and evacuate the immediate area.

  • Isolate: Close the doors to the laboratory and prevent re-entry.

  • Notify: Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately. Provide them with the chemical name and the approximate quantity spilled.

  • Do Not Attempt to Clean: Allow trained emergency responders to manage the cleanup.

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_minor_spill Minor Spill Response (<100mL, in Fume Hood) cluster_major_spill Major Spill Response (>100mL or outside Hood) Spill Spill Occurs Assess Assess Size & Location Spill->Assess Alert Alert Nearby Personnel Assess->Alert Minor Evacuate Evacuate Area Assess->Evacuate Major Don_PPE Don Appropriate PPE Alert->Don_PPE Contain Contain with Inert Absorbent Don_PPE->Contain Collect Collect Debris into Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Label & Dispose as Hazardous Waste Decontaminate->Dispose Isolate Isolate Lab, Prevent Entry Evacuate->Isolate Notify Contact EHS / Emergency Response Isolate->Notify

Caption: Workflow for minor and major chemical spills.

Final Disposal Logistics

The final stage involves preparing the accumulated waste for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Request Pickup: When the container is full or the accumulation time limit is approaching, schedule a waste pickup with your institution's EHS department or their contracted hazardous waste vendor.

  • Documentation (Manifest): A hazardous waste manifest is required for off-site transport.[3] This is a legal document that tracks the waste from the generator to the TSDF. While the EHS department typically prepares this, ensure all information about the waste you provided is accurate.

  • Transport and Final Disposal: The licensed waste hauler will transport the container to a permitted TSDF for final disposal, which, for this chemical class, is typically incineration.

Disposal_Workflow cluster_lab Laboratory Phase (Generator) cluster_disposal Disposal Phase (EHS & Vendor) Gen Waste Generation Seg Segregate into Halogenated Waste Gen->Seg Con Containerize & Keep Closed Seg->Con Lab Label with Contents & Accumulation Date Con->Lab Store Store in SAA with Secondary Containment Lab->Store Pick Schedule EHS Pickup Store->Pick Man Prepare Manifest Pick->Man Trans Transport by Licensed Hauler Man->Trans Disp Final Disposal at TSDF (e.g., Incineration) Trans->Disp

Caption: Cradle-to-grave hazardous waste disposal workflow.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
  • Hazardous Waste. (n.d.). US EPA. Retrieved from

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA. Retrieved from

  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA. Retrieved from

  • Safety Data Sheet for 2,4-Dibromo-1-fluorobenzene. (2025, August 6). TCI Chemicals. Retrieved from

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved from

  • 1-BROMO-4-FLUOROBENZENE - CAMEO Chemicals. (n.d.). NOAA. Retrieved from

  • Safety Data Sheet for 1-(bromomethyl)-4-fluorobenzene. (2025, December 21). Fisher Scientific. Retrieved from

  • Standard Operating Procedure: Bromine Safety. (n.d.). Kansas State University. Retrieved from

  • Safety Data Sheet for 1-Bromo-4-fluorobenzene. (2013, October 17). Thermo Fisher Scientific. Retrieved from 13

  • Halogenated Waste List. (n.d.). University of California, Santa Cruz. Retrieved from 1

  • Material Safety Data Sheet - 1,4-Dibromo-2-fluorobenzene. (n.d.). Cole-Parmer. Retrieved from 7

  • Environmental Fact Sheet, Organobromine. (n.d.). US EPA. Retrieved from 15

  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. (2025, December 4). US EPA. Retrieved from

  • Safety Data Sheet for 4-Bromobenzotrifluoride. (2025, November 6). Sigma-Aldrich. Retrieved from

  • Hazardous Waste Disposal Guide. (n.d.). Northwestern University. Retrieved from

  • Safety Data Sheet for 1-Bromo-4-fluorobenzene. (2013, October 17). Thermo Fisher Scientific. Retrieved from 8

  • Safety Data Sheet for 4-Bromofluorobenzene. (2013, October 17). Fisher Scientific. Retrieved from 10

  • What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response. Retrieved from 6

  • Safe Handling & Disposal of Organic Substances. (n.d.). Science Ready. Retrieved from 2

  • Waste Disposal. (n.d.). UBC Chemical and Biological Engineering. Retrieved from 4

  • EPA Hazardous Waste Codes. (n.d.). UGA Environmental Safety Division. Retrieved from 5

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.